molecular formula C14H13ClN4O4S B2788877 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-49-4

3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Katalognummer: B2788877
CAS-Nummer: 881433-49-4
Molekulargewicht: 368.79
InChI-Schlüssel: RXQYNYFBDJPZGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a 4-chlorophenylacetamide thioether group and a propanoic acid side chain. Its molecular formula is C₁₄H₁₃ClN₅O₄S (monoisotopic mass: ~397.03), with hydrogen bond donors (3) and acceptors (8) contributing to its polar nature. The 4-chlorophenyl group enhances lipophilicity (predicted XLogP3 ~2.1), while the propanoic acid moiety improves aqueous solubility.

Eigenschaften

IUPAC Name

3-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O4S/c15-8-1-3-9(4-2-8)16-11(20)7-24-14-17-13(23)10(18-19-14)5-6-12(21)22/h1-4H,5-7H2,(H,16,20)(H,21,22)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQYNYFBDJPZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a triazine ring and a chlorophenyl moiety, which are critical for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds related to 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid exhibit significant anticancer properties. For instance, derivatives of similar structures have shown selective inhibition of colon cancer cell proliferation. In a study involving 24 synthesized compounds, several demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve modulation of the HSP90 and TRAP1 signaling pathways, which are crucial in cancer cell survival and proliferation .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some demonstrating strong inhibitory effects . These activities suggest potential applications in treating conditions like Alzheimer's disease and other disorders linked to enzyme dysregulation.

Antibacterial Activity

In addition to anticancer properties, related compounds have shown moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. This broad-spectrum antibacterial effect highlights the potential of these compounds as therapeutic agents in infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid can be attributed to its unique structural features:

Structural Feature Potential Activity
Triazine RingAnticancer activity via interaction with cellular pathways
Chlorophenyl GroupEnhances binding affinity to biological targets
Sulfanyl GroupContributes to enzyme inhibition properties

These features work synergistically to enhance the compound's biological efficacy.

Study on Anticancer Activity

In a recent investigation into the anticancer effects of triazine derivatives, it was found that certain modifications to the chlorophenyl group significantly increased the potency against HCT-116 cells. Compounds with a higher degree of substitution on the triazine ring exhibited improved selectivity and lower toxicity towards normal cells (HEK-293), underscoring the importance of structural optimization in drug design .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of similar compounds revealed that those containing sulfanyl groups showed enhanced inhibition of AChE compared to their non-sulfanyl counterparts. This finding suggests that the sulfanyl moiety is critical for achieving desired pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features, including the presence of a triazine ring and a chlorophenyl group, contribute to its biological activity. Research indicates that derivatives of triazine compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can selectively inhibit cancer cell proliferation, suggesting that this compound may have potential as an anticancer agent .

Antioxidant Activity

Research has indicated that compounds with similar structures possess antioxidant properties. The hydroxyl group in the triazine moiety may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . This aspect opens avenues for its application in formulations aimed at combating oxidative damage.

Antimicrobial Properties

The presence of the sulfanyl group in the compound has been associated with antimicrobial activity. Compounds containing sulfur have been found to exhibit significant antibacterial and antifungal effects. This suggests that 3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid could be explored as a potential antimicrobial agent against various pathogens .

Table 1: Summary of Research Findings on Related Compounds

StudyCompoundFindingsApplication
Triazine DerivativeSelective inhibition of cancer cell linesAnticancer therapy
Sulfanyl CompoundAntioxidant activity demonstratedOxidative stress prevention
Chlorophenyl SulfideSignificant antibacterial activityAntimicrobial agent

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid ()
  • Molecular Formula : C₁₄H₁₃Cl₂N₅O₄S
  • Key Differences: Substituents: 3,5-Dichlorophenyl vs. 4-chlorophenyl. Mass: 418.249 (vs. ~397.03 for the target compound).
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide ()
  • Molecular Formula : C₁₅H₂₀N₅O₂S
  • Key Differences :
    • Substituents : 4-Isopropylphenyl and methyl group on the triazine.
    • Impact : The isopropyl group increases lipophilicity (XLogP3 ~2.5), favoring membrane permeability but reducing aqueous solubility. The methyl group on the triazine may stabilize the ring structure .

Heterocyclic Core Modifications

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid ()
  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Key Differences :
    • Core : 1,2,4-Oxadiazole replaces 1,2,4-triazine.
    • Properties : Lower complexity (Complexity = 292 vs. ~350 for triazines), fewer hydrogen bond acceptors (6 vs. 8).
    • Impact : Reduced hydrogen bonding capacity may decrease target affinity but improve metabolic stability .

Functional Group Variations

3-(4-Chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives ()
  • Core : Pyrazole instead of triazine.

Q & A

Q. How does the 4-chlorophenyl substituent impact its pharmacokinetic profile?

  • Methodological Answer : The chloro group enhances lipophilicity (logP ↑), prolonging half-life but risking hepatocyte accumulation. Assess using in vitro microsomal stability assays and in vivo PK studies in rodent models. Compare with fluoro or methyl analogs to isolate electronic vs. steric effects .

Q. What are the implications of the 5-hydroxy-triazin-6-yl moiety in metal chelation?

  • Methodological Answer : The hydroxyl and triazine nitrogen atoms form stable complexes with divalent cations (e.g., Zn²⁺, Mg²⁺). Use UV-Vis titration and Job’s plot analysis to determine stoichiometry. Chelation may modulate enzyme activity (e.g., metalloproteases) or enable radiopharmaceutical applications with ⁶⁸Ga/⁶⁴Cu .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.